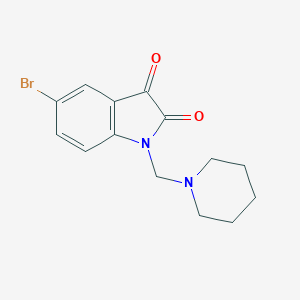

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXXNBZEJGJYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367968 | |

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13129-71-0 | |

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 5-Bromoisatin reacts with chloromethylpiperidine or its synthetic equivalent in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is widely employed.

-

Temperature : Reactions typically proceed at 60–80°C for 1–2 hours.

-

Yield : Analogous N-alkylations of 5-bromoisatin with ethyl iodide achieve 77–97% yields, suggesting comparable efficiency for piperidinylmethyl derivatives.

Mechanistic Insight :

The base deprotonates the indole nitrogen, enabling a nucleophilic substitution (SN2) at the methylene carbon of the alkyl halide. Steric hindrance from the piperidine ring may slightly reduce reactivity compared to smaller alkyl groups.

Mannich Reaction Approach

An alternative strategy employs a Mannich reaction to introduce the piperidinylmethyl group directly. This one-pot method avoids pre-synthesizing unstable alkyl halides.

Procedure and Parameters

-

Components : 5-Bromoisatin, formaldehyde (40% aqueous solution), and piperidine react in a 1:1:1 molar ratio.

-

Solvent : Water or ethanol facilitates the reaction, with heating at 60–80°C for 4–6 hours.

-

Yield : Reported yields for analogous 1-hydroxymethyl derivatives exceed 85%, though piperidinylmethyl variants may require optimization.

Mechanistic Pathway :

Formaldehyde acts as an electrophile, forming an iminium intermediate with piperidine. The nucleophilic indole nitrogen attacks this intermediate, resulting in C–N bond formation.

Comparative Analysis of Methods

Key Considerations :

-

Purification : Crude products are typically isolated via ethyl acetate extraction and recrystallized from ethanol.

-

Characterization :

Advanced Functionalization Strategies

Reductive Amination

A less common approach involves reductive amination of 5-bromo-1-formylindole-2,3-dione with piperidine. This method, though underutilized, offers potential for higher selectivity.

Conditions :

Industrial-Scale Feasibility

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Solvent Choice : DMF, while effective, poses disposal challenges. Alternative solvents like acetonitrile are being explored.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Emerging Methodologies

Recent patents highlight microwave-assisted synthesis, reducing reaction times to 10–15 minutes with comparable yields . However, scalability remains unverified.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the 2,3-dione structure to dihydroxy derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

Oxidation: Formation of more complex indole derivatives.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole, including 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione, exhibit significant antimicrobial properties.

Case Study: Antitubercular Activity

A study evaluated various derivatives of indole for their antitubercular activity against Mycobacterium tuberculosis. The compound showed promising results with a minimum inhibitory concentration (MIC) of 0.0625 µg/mL, indicating strong potential as a treatment for tuberculosis .

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| This compound | Structure | 0.0625 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Indole derivatives are known for their ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays have shown that this compound exhibits cytotoxic effects on various human cancer cell lines. The compound was found to inhibit cell proliferation significantly, with an IC50 value of 33.69 µM against specific cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 33.69 |

| MDA-MB-231 (Breast) | 28.50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications at various positions on the indole ring can significantly alter biological activity.

Key Findings from SAR Studies

Mechanism of Action

The mechanism of action of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione with analogous brominated isatin derivatives, focusing on structural features, synthesis routes, and reported biological activities.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Piperidinylmethyl vs. Allyl/3-Methoxybenzyl : The piperidinylmethyl group introduces a tertiary amine, enabling hydrogen bonding and pH-dependent solubility, unlike the allyl or methoxybenzyl groups, which are neutral or weakly polar .

- Bromine Position: All compounds share a C5 bromine, but substituents at N1 modulate electronic effects.

Biological Activity

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a piperidinylmethyl group, contributing to its unique reactivity and biological properties. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory pathways.

- Receptor Binding : It may bind to receptors involved in cell signaling pathways, modulating their activity and leading to various biological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard (Ampicillin) |

|---|---|---|

| Bacillus subtilis | 20.53 | 23.04 |

| Pseudomonas aeruginosa | 24.93 | 26.20 |

| Escherichia coli | 19.83 | 21.00 |

These results suggest that the compound has comparable antibacterial potency to standard antibiotics .

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against glioma cells. It has shown a growth inhibitory effect on cancer cells by interfering with oncogenic signaling pathways such as Ras and Na+/K(+)-ATPase activity, which are crucial for tumor cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of several derivatives of indole compounds, including this compound. The study utilized the cup plate method to measure zones of inhibition against five different pathogens. The findings confirmed that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

Study on Anticancer Potential

In another investigation, the compound was tested in vitro for its cytotoxic effects on glioma cells. The results indicated that it induced apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation .

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione, and how is its structure confirmed?

Methodological Answer:

A common synthetic approach involves the Mannich reaction of 5-bromo-1H-indole with piperidine and formaldehyde in glacial acetic acid. For example, 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole was synthesized with 80% yield by reacting equimolar amounts of 5-bromoindole, piperidine, and formaldehyde in acetic acid at ambient conditions. Structural confirmation relies on ¹H NMR (e.g., δ 10.28 ppm for indole NH, δ 3.59 ppm for the methylene bridge) and ¹³C NMR (e.g., 55.2 ppm for the piperidinylmethyl group). Elemental analysis (C, H, N) and HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]⁺ for related analogs) are critical for purity validation .

Advanced: How can reaction conditions be optimized to improve yields in Mannich-type syntheses of piperidinylmethyl-substituted indoles?

Methodological Answer:

Key variables include stoichiometry, solvent choice, and catalyst use. Evidence shows that adjusting the molar ratio of formaldehyde (e.g., 1.02 mmol) and piperidine relative to the indole precursor can minimize byproducts. Glacial acetic acid acts as both solvent and catalyst, but alternative acid catalysts (e.g., HCl or Lewis acids) may enhance reactivity. Reaction monitoring via TLC (e.g., Rf 0.30 in 70:30 EtOAc/hexane) helps identify optimal termination points. Post-reaction purification via flash chromatography (e.g., 70:30 EtOAc/hexane) or recrystallization improves yield reproducibility .

Basic: What analytical techniques are essential for characterizing brominated indole derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.89–7.20 ppm) and carbon backbone.

- HRMS : Validates molecular weight (e.g., m/z 427.0757 [M+H]⁺).

- Elemental Analysis : Confirms C/H/N composition (e.g., C 57.35%, H 5.84%, N 9.55% calc. vs. found).

- TLC : Monitors reaction progress (Rf values under specific solvent systems).

Cross-referencing spectral data with literature (e.g., δ 136.5 ppm in ¹³C NMR for indole C3) resolves ambiguities .

Advanced: How can researchers resolve discrepancies in reported spectral data for brominated indole derivatives?

Methodological Answer:

Discrepancies may arise from solvent effects (e.g., acetone-d₆ vs. CDCl₃), impurities, or tautomerism. To address this:

- Use deuterated solvents consistently for NMR.

- Compare data across multiple sources (e.g., δ 10.28 ppm for NH in acetone-d₆ vs. δ 10.5 ppm in DMSO-d₆).

- Validate via 2D NMR (COSY, HSQC) for connectivity.

- Replicate synthesis under published conditions to isolate batch-specific variations .

Basic: What purification challenges arise in synthesizing brominated indole derivatives, and how are they mitigated?

Methodological Answer:

Challenges include polar byproducts and residual solvents (e.g., DMF). Strategies:

- Flash Chromatography : Use gradient elution (e.g., 70:30 EtOAc/hexane) for polar impurities.

- Solvent Removal : Heat under vacuum (90°C) to eliminate high-boiling solvents like DMF.

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline products.

Evidence shows these methods achieve >95% purity in derivatives like 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole .

Advanced: What mechanistic insights guide catalyst selection for synthesizing brominated indole derivatives?

Methodological Answer:

Catalysts influence reaction pathways:

- Acid Catalysis : Glacial acetic acid protonates formaldehyde, facilitating electrophilic substitution in Mannich reactions.

- Copper(I) Catalysis : In click chemistry (e.g., CuI/PEG-400), Cu⁺ accelerates alkyne-azide cycloaddition for indole-triazole hybrids.

- Base-Mediated Reactions : Piperidine itself may act as a base in deprotonation steps.

Mechanistic studies (kinetic profiling, DFT calculations) can identify rate-limiting steps and optimize catalyst loading .

Basic: How is this compound utilized as a building block in drug discovery?

Methodological Answer:

Its bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the piperidinylmethyl group enhances solubility and bioactivity. Applications include:

- Enzyme Inhibitors : Analogous bromoindoles are precursors for kinase inhibitors (e.g., Flt3 Inhibitor II).

- Peptidomimetics : The indole-2,3-dione scaffold mimics peptide turn structures.

- Proteolysis-Targeting Chimeras (PROTACs) : Bromine enables conjugation to E3 ligase ligands .

Advanced: What strategies address low yields in multi-step syntheses involving brominated indole intermediates?

Methodological Answer:

- Intermediate Stabilization : Protect reactive sites (e.g., NH with SEM or Boc groups) during functionalization.

- Sequential Optimization : Screen each step independently (e.g., Mannich vs. alkylation) using DoE (Design of Experiments).

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-alkylation) for targeted mitigation.

Evidence from indole-triazole syntheses shows yield improvements (50% → 70%) via stepwise optimization of azide-alkyne ratios .

Basic: What safety protocols are critical when handling brominated indole derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhaling volatile reagents (e.g., formaldehyde).

- Waste Disposal : Halogenated waste containers for brominated byproducts.

Refer to SDS guidelines for specific compounds (e.g., avoid skin contact with acetic acid) .

Advanced: How can computational chemistry aid in designing novel derivatives of this compound?

Methodological Answer:

- Docking Studies : Predict binding modes to target proteins (e.g., kinases) using AutoDock or Schrödinger.

- QSAR Models : Correlate substituent effects (e.g., bromine position) with bioactivity.

- DFT Calculations : Optimize reaction transition states (e.g., Mannich addition) to guide catalyst design.

Case studies on indole-based antioxidants demonstrate improved IC₅₀ values via computational-guided substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.